
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be represented by the SMILES notation: CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Antibacterial Activities
Research has demonstrated the potential of quinoline derivatives, including structures similar to 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, in combating bacterial infections. A study by Holla et al. (2002) synthesized a series of quinolinecarboxylic acids showing excellent antibacterial activity, particularly those containing nitrofuran moiety Synthesis, characterization and antibacterial activities of some N-bridged heterocycles containing triazole, quinoline and nitrofuran moieties. Glushkov et al. (1986) also developed analogs of oxolinic acid, a quinoline derivative, which displayed significant antimicrobial activity Synthesis and antibacterial activity of 6- and 7-[furyl-2]-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids.
Organic Synthesis and Chemical Transformations
The synthesis and transformations of quinoline derivatives have been extensively studied, revealing their versatility in organic chemistry. Pozharskii et al. (1971) explored the condensation of diaminoquinoline with furfural, leading to the formation of 2-(2-furyl)quinolines, which were further subjected to various chemical transformations, showcasing the compound's potential as a building block in organic synthesis Synthesis and transformations of 2-(2-furyl)- and 2-[β-(2-furyl)vinyl]imidazo[4,5-f]quinolines.
Electrochemical Properties
Liu et al. (2014) investigated the electrochemical properties of donor–acceptor type π-conjugated polymers containing furyl and quinoxaline units. Their study highlighted the polymers' promising electrochromic applications due to their robust stabilities, low optical band gaps, excellent optical contrasts in the NIR region, and satisfactory coloration efficiencies Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers.
Photocatalytic Applications
The photocatalytic degradation of organic pollutants using quinoline derivatives has also been a subject of interest. Li et al. (2020) synthesized octamolybdate-based complexes with quinoline–imidazole–monoamide ligands. These complexes exhibited efficient photocatalytic properties for degrading organic dyes, indicating their potential in environmental remediation Four octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand: structures and electrochemical, photocatalytic and magnetic properties.
properties
IUPAC Name |
6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGXMLJWRBNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

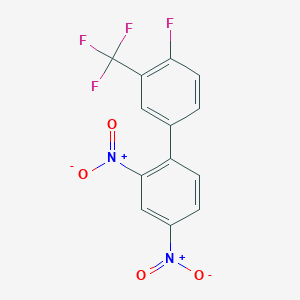

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2979051.png)
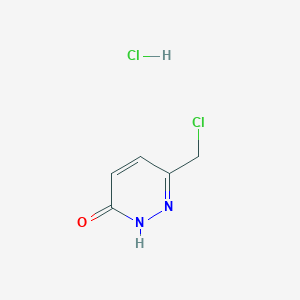
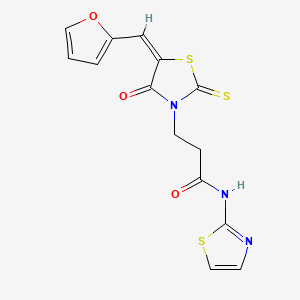
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
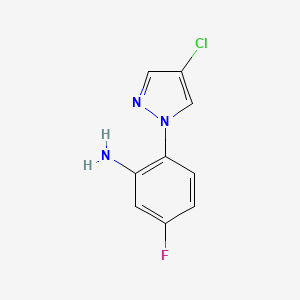
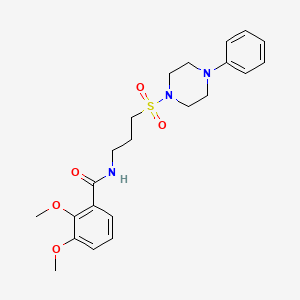

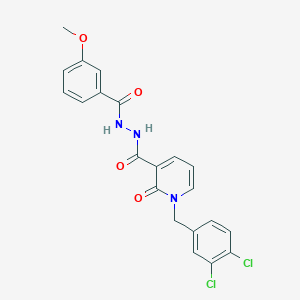
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)
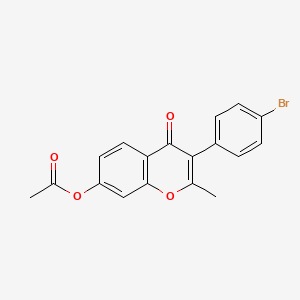
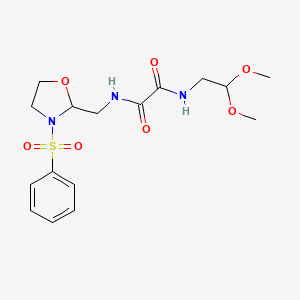
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2979068.png)